molecular formula C12H15NOS B10969115 5-methyl-N,N-di(prop-2-en-1-yl)thiophene-2-carboxamide

5-methyl-N,N-di(prop-2-en-1-yl)thiophene-2-carboxamide

Cat. No.: B10969115
M. Wt: 221.32 g/mol
InChI Key: TUFJEQLYVJMXKC-UHFFFAOYSA-N
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Description

5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-NN-BIS(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

5-methyl-N,N-bis(prop-2-enyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H15NOS/c1-4-8-13(9-5-2)12(14)11-7-6-10(3)15-11/h4-7H,1-2,8-9H2,3H3

InChI Key

TUFJEQLYVJMXKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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